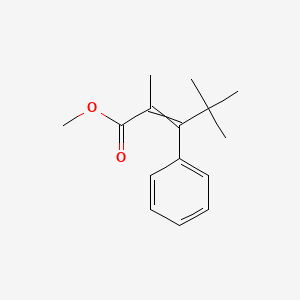
Methyl 2,4,4-trimethyl-3-phenylpent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4,4-trimethyl-3-phenylpent-2-enoate is an organic compound belonging to the class of α,β-unsaturated carboxylic esters. This compound is characterized by the presence of a conjugated double bond and an ester functional group. It is commonly used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,4-trimethyl-3-phenylpent-2-enoate can be achieved through several methods. One common approach involves the esterification of 2,4,4-trimethyl-3-phenylpent-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 2,4,4-trimethyl-3-phenylpent-2-enal with methanol in the presence of a base catalyst such as sodium methoxide. This reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to form the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems allows for the large-scale synthesis of this compound with high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4,4-trimethyl-3-phenylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone, depending on the oxidizing agent used.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The α,β-unsaturated ester can undergo nucleophilic addition reactions, such as Michael addition, where nucleophiles add to the β-carbon of the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and enolates can be used in Michael addition reactions.
Major Products
Oxidation: Formation of 2,4,4-trimethyl-3-phenylpent-2-enoic acid or 2,4,4-trimethyl-3-phenylpent-2-enone.
Reduction: Formation of 2,4,4-trimethyl-3-phenylpent-2-enol.
Substitution: Formation of various substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl 2,4,4-trimethyl-3-phenylpent-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,4,4-trimethyl-3-phenylpent-2-enoate involves its interaction with specific molecular targets. The α,β-unsaturated ester moiety allows the compound to participate in Michael addition reactions, where it can act as an electrophile and react with nucleophiles. This reactivity is crucial for its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4,4-trimethyl-3-phenylbut-2-enoate
- Methyl 2,4,4-trimethyl-3-phenylhex-2-enoate
- Ethyl 2,4,4-trimethyl-3-phenylpent-2-enoate
Uniqueness
Methyl 2,4,4-trimethyl-3-phenylpent-2-enoate is unique due to its specific structural features, including the presence of three methyl groups at the 2, 4, and 4 positions, and a phenyl group at the 3 position
Properties
CAS No. |
492467-83-1 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
methyl 2,4,4-trimethyl-3-phenylpent-2-enoate |
InChI |
InChI=1S/C15H20O2/c1-11(14(16)17-5)13(15(2,3)4)12-9-7-6-8-10-12/h6-10H,1-5H3 |
InChI Key |
UTLLQKBIEWGCFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















